molecular formula C6H4BrFS B1322387 3-Bromo-5-fluorobenzenethiol CAS No. 179161-18-3

3-Bromo-5-fluorobenzenethiol

Cat. No. B1322387
M. Wt: 207.07 g/mol
InChI Key: GGVUNSZTZDPBEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of bromo- and fluoro-substituted benzene derivatives is a topic of interest in several papers. For instance, an improved synthesis of a bromo-fluoro benzene derivative, which is a precursor for PET radioligand [18F]SP203, is described using a new synthon for Sonogashira coupling, yielding the compound in 56% overall yield starting from 4-bromo-2-formylthiazole . Another paper discusses the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process including nitration, reduction, diazotization, and bromination, achieving a 30% overall yield . These studies highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of bromo- and fluoro-substituted benzenes has been investigated using various spectroscopic techniques. For example, the FT-IR and FT-Raman spectra of 1-bromo-3-fluorobenzene were recorded, and the molecular geometry and vibrational frequencies were calculated using DFT methods. The study provided detailed information on the influence of bromine and fluorine atoms on the geometry and vibrational modes of the benzene ring .

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted benzenes allows for further functionalization. One paper describes the regioselective bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones, which can be further elaborated via palladium-catalyzed cross-coupling reactions . Another study reports the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes through a two-step process involving Br/Li exchange and reaction with isocyanates .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and fluoro-substituted benzenes are influenced by the presence of halogen atoms. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, were studied using time-dependent DFT (TD-DFT) for 1-bromo-3-fluorobenzene. The study also discussed the thermodynamic properties, such as heat capacities, entropies, enthalpy changes, and their correlation with temperature . These properties are crucial for understanding the behavior of these compounds under different conditions and for their application in various fields.

Scientific Research Applications

  • Summary of the Application : Sulfonamides, including 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
  • Methods of Application or Experimental Procedures : The compound is synthesized by the amidation reaction . Its structure was confirmed by 1H and 13C NMR, FTIR, and MS spectroscopies .
  • Results or Outcomes : The single crystal of the title compound was further confirmed by X-ray diffraction (XRD) and the optimized structure of the molecule was calculated by DFT using the B3LYP method with the 6-311G (2d, p) basis set . The results indicated that the DFT optimized molecular structure was consistent with the single crystal structure determined by single crystal XRD .

properties

IUPAC Name

3-bromo-5-fluorobenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrFS/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGVUNSZTZDPBEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1S)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625551
Record name 3-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-fluorobenzenethiol

CAS RN

179161-18-3
Record name 3-Bromo-5-fluorobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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